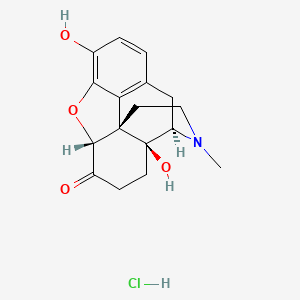

Oxymorphone hydrochloride

Beschreibung

This compound is the hydrochloride salt form of oxymorphone, a semisynthetic opioid with a potent analgesic property. This compound binds to and activates opiate receptors, specifically mu-receptors, in the central nervous system (CNS). This results in sedation, analgesia, decreased gastrointestinal motility, and respiratory depression.

An opioid analgesic with actions and uses similar to those of MORPHINE, apart from an absence of cough suppressant activity. It is used in the treatment of moderate to severe pain, including pain in obstetrics. It may also be used as an adjunct to anesthesia. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1092)

See also: Oxymorphone (has active moiety).

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4.ClH/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9;/h2-3,12,15,19,21H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGJBQBWUGVESK-KCTCKCTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-41-5 (Parent) | |

| Record name | Oxymorphone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10189214 | |

| Record name | Oxymorphone hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357-07-3 | |

| Record name | Oxymorphone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymorphone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymorphone hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYMORPHONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y2EI94NBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Development and Foundational Research of Oxymorphone Hydrochloride

Inception and Early Synthesis Research

The foundational development of oxymorphone dates back to early 20th-century Germany, where it was first synthesized in 1914. wikipedia.org However, it was not until decades later that it garnered significant attention for its clinical potential. In 1955, the compound was patented in the United States by Endo Pharmaceuticals, marking a pivotal step towards its formal introduction to the medical community. wikipedia.org Following its patent, oxymorphone hydrochloride was introduced to the U.S. market in January 1959. wikipedia.orgcambridge.org

Early synthesis methods focused on the modification of naturally occurring opium alkaloids. cancer.gov Researchers established that oxymorphone could be synthesized by starting with thebaine, an alkaloid found in the opium poppy plant (Papaver somniferum). cancer.govgoogle.com Another described synthetic route begins with oxycodone hydrochloride, which undergoes a demethylation reaction to yield oxymorphone. google.com The resulting oxymorphone is then subjected to a hydrogenation reaction under acidic conditions and subsequently salified with hydrochloric acid to produce the final this compound product. google.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₂₀ClNO₄ | cambridge.org |

| Molecular Weight | 337.80 g/mol | oup.comfda.gov |

| Appearance | Odorless white to off-white crystalline powder. | wikipedia.org |

| Solubility | Freely soluble in water; sparingly soluble in alcohol and ether. | wikipedia.orgfda.gov |

| pKa (37°C) | pKa1: 8.17, pKa2: 9.54 | fda.gov |

| Octanol/Water Partition Coefficient (37°C, pH 7.4) | 0.98 | oup.comfda.gov |

Evolution of this compound within Opioid Chemistry Research

This compound is classified as a potent, semisynthetic µ-opioid receptor agonist. nih.gov Its chemical structure and properties have made it a significant compound in opioid research. It differs from morphine by having a ketone group at the C-6 position instead of a hydroxyl group and by the addition of a hydroxyl group at the C-14 position. oup.complos.org This structural modification results in a compound that is more lipid-soluble than morphine, a characteristic that may facilitate its passage across the blood-brain barrier. oup.comnih.gov

Research has consistently shown that oxymorphone possesses greater analgesic potency and a more rapid onset of action compared to morphine when administered parenterally. oup.comnih.gov These properties have made it a valuable reference compound in structure-activity relationship (SAR) studies.

Furthermore, the oxymorphone skeleton has served as a crucial scaffold for the development of other important opioid-related compounds. plos.org For instance, the N-allyl and N-cyclopropylmethyl analogues of oxymorphone are the clinically significant opioid antagonists, naloxone (B1662785) and naltrexone, respectively. plos.org Research into modifying the N-substituent on the oxymorphone structure has led to findings that an N-phenethyl group can significantly improve affinity and selectivity for the µ-opioid receptor. plos.org

Semisynthetic Derivation from Precursor Compounds

The synthesis of this compound relies on the chemical modification of precursor compounds derived from the opium poppy. The primary starting materials for its semisynthesis are the alkaloids thebaine and oripavine. acs.org

The most common and economically viable route begins with thebaine . cancer.govacs.org Thebaine itself is not used therapeutically due to its stimulant and convulsive properties at higher doses, but it is a vital precursor for many semisynthetic opioids. nih.gov The conversion of thebaine to oxymorphone generally involves a two-step process: first, an oxidation reaction to introduce a hydroxyl group at the C-14 position, followed by catalytic hydrogenation. acs.org

An alternative precursor is oripavine . Using oripavine is advantageous as it can eliminate the need for the often harsh O-demethylation step that is required when starting from thebaine-derived intermediates like oxycodone. rsc.org

Oxycodone is another key compound in the synthesis pathway, often serving as an intermediate derived from thebaine. nih.govnih.gov Oxymorphone can be produced from oxycodone through O-demethylation, a reaction that removes a methyl group. google.comrsc.org This step can be accomplished using various chemical reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr). rsc.org Additionally, the N-demethylated derivative, noroxymorphone (B159341) , is a pivotal intermediate in the synthesis of narcotic antagonists like naloxone and naltrexone. acs.org

Table 2: Key Precursor Compounds for Oxymorphone Synthesis

| Precursor Compound | Relationship to Oxymorphone | Source(s) |

| Thebaine | Primary natural alkaloid starting material. Converted to oxycodone or other intermediates, then to oxymorphone. | cancer.govacs.orgnih.gov |

| Oripavine | Natural alkaloid starting material. Its use can simplify the synthesis by avoiding a harsh demethylation step. | acs.orgrsc.org |

| Oxycodone | A direct precursor; it is O-demethylated to form oxymorphone. | google.comrsc.org |

Synthetic Methodologies and Chemical Modifications of Oxymorphone Hydrochloride

Established Synthetic Pathways from Thebaine and Morphine Precursors

The production of oxymorphone hydrochloride relies on semi-synthetic routes originating from naturally occurring opium alkaloids, primarily thebaine and, to a lesser extent, morphine.

From Thebaine: Thebaine is a key precursor for the synthesis of many 14-hydroxymorphinan compounds, including oxymorphone. acs.orggoogle.com The general pathway involves the oxidation of thebaine to form 14-hydroxycodeinone, which is then subjected to catalytic hydrogenation to yield oxycodone. acs.orgresearchgate.netmdpi.com Subsequent O-demethylation of oxycodone at the C-3 position produces oxymorphone. acs.org An alternative route starts from oripavine, a closely related alkaloid that lacks the 3-methyl ether of thebaine. The conversion of oripavine to oxymorphone involves C-14 hydroxylation followed by catalytic hydrogenation, which is a more direct pathway as it bypasses the need for the O-demethylation step. acs.org The development of genetically modified poppy variants that produce high yields of thebaine and oripavine has made these precursors more accessible for the synthesis of compounds like oxymorphone. acs.orgmdpi.com

From Morphine: Oxymorphone can also be synthesized from morphine. This process involves multiple steps, starting with the protection of the phenolic hydroxyl group at the C-3 position. google.com For instance, morphine can be reacted with an acyl halide or anhydride (B1165640) to form a 3-acylmorphine. google.com This is followed by oxidation of the C-6 hydroxyl group to a ketone, yielding a morphinone (B1233378) intermediate. A hydroxyl group is then introduced at the C-14 position using reagents like aqueous hydrogen peroxide. google.com The subsequent steps involve hydrogenation of the 7,8-double bond and deprotection of the C-3 hydroxyl group to yield oxymorphone. google.com A patented process describes the conversion of morphine to noroxymorphone (B159341), a key intermediate, highlighting the complexity and multi-step nature of these syntheses. wipo.int

Investigation of Structural Modifications and Derivatization

The morphinan (B1239233) skeleton of oxymorphone offers several sites for chemical modification, which has been extensively explored to investigate structure-activity relationships (SAR). mdpi.com Key positions for modification include the nitrogen atom (N-17), the C-6 ketone, and the C-14 hydroxyl group. mdpi.comnih.gov

N-Substituent Variation Research (e.g., N-phenethyl, N-allyl, N-cyclopropylmethyl)

The substituent on the nitrogen atom of the morphinan skeleton plays a critical role in defining the pharmacological profile of the resulting compound. mdpi.com Research has shown that replacing the N-methyl group of oxymorphone with other substituents can dramatically alter its activity.

N-phenethyl: The substitution of the N-methyl group with an N-phenethyl moiety has been shown to produce potent µ-opioid receptor (MOP) agonists. mdpi.comnih.gov The N-phenethyl analogue of oxymorphone demonstrated a marked increase in antinociceptive potency compared to the parent compound. nih.govplos.org This modification is highly favorable for improving affinity and selectivity at the MOP receptor. nih.gov

N-allyl and N-cyclopropylmethyl: In contrast to the N-phenethyl group, the introduction of N-allyl or N-cyclopropylmethyl groups typically confers opioid antagonist properties. mdpi.com The N-allyl derivative of oxymorphone is the well-known opioid antagonist naloxone (B1662785), and the N-cyclopropylmethyl derivative is the antagonist naltrexone. mdpi.comresearchgate.net These substitutions are crucial in the development of treatments for opioid overdose and dependence. mdpi.com

| N-Substituent | Resulting Compound (from Oxymorphone) | General Pharmacological Profile | Reference |

|---|---|---|---|

| N-Methyl | Oxymorphone | Potent Agonist | researchgate.net |

| N-Phenethyl | N-Phenethylnoroxymorphone | Potent Agonist | mdpi.comnih.gov |

| N-Allyl | Naloxone | Potent Antagonist | mdpi.comresearchgate.net |

| N-Cyclopropylmethyl | Naltrexone | Potent Antagonist | mdpi.comresearchgate.net |

C-6 Position Modification Research (e.g., ketone substitution from hydroxyl)

The ketone at the C-6 position is a distinguishing feature of oxymorphone compared to morphine, which has a hydroxyl group at this position. oup.comoup.com This structural difference contributes to oxymorphone's increased lipophilicity. oup.comoup.com The C-6 carbonyl group is chemically versatile and has been a target for various modifications. mdpi.com

Research has explored the conversion of the 6-keto function into a variety of other functionalities, including hydrazones, oximes, and amino derivatives. mdpi.com Studies have also investigated the consequences of deleting the 6-carbonyl group altogether. mdpi.com For instance, the Wolff-Kishner reduction can be used to remove the carbonyl group, leading to 6-desoxo analogues. mdpi.com It has been demonstrated that a carbonyl group at position 6 is preferable to a hydroxyl function in N-phenethyl derivatives for enhancing MOP receptor affinity and agonist potency. nih.govplos.org

C-14 Substitution Research (e.g., 14-O-methylation, 14-O-phenylpropylation)

The introduction of a hydroxyl group at the C-14 position, as is present in oxymorphone, generally leads to potent analgesic compounds compared to their 14-H counterparts. akjournals.com Further modification of this C-14 hydroxyl group has been a significant area of research. mdpi.com

14-O-methylation: Replacing the 14-hydroxyl group with a methoxy (B1213986) group has been shown to significantly enhance antinociceptive potency. mdpi.comnih.gov 14-O-methyloxymorphone was found to be approximately 40 times more potent than oxymorphone itself. nih.gov This modification also led to an increased affinity for opioid receptors. nih.gov The synthesis of these compounds can be achieved by O-methylation using reagents like dimethyl sulfate. nih.gov

14-O-phenylpropylation: The introduction of a larger alkoxy group, such as a phenylpropoxy group, at the C-14 position has also been investigated. mdpi.com This modification can lead to compounds with altered receptor selectivity profiles. For example, the 14-phenylpropoxy substitution in a related morphinan was found to significantly enhance binding affinities at delta (DOP) and kappa (KOP) opioid receptors while maintaining high MOP receptor affinity, resulting in a loss of MOP receptor selectivity. mdpi.comacs.org

| C-14 Substituent | Effect on Potency (Compared to 14-OH) | Reference |

|---|---|---|

| -OH (Oxymorphone) | Baseline | nih.gov |

| -OCH₃ (14-O-methyloxymorphone) | ~40-fold increase | nih.gov |

| -O(CH₂)₃Ph (14-O-phenylpropoxymorphinan derivative) | Altered receptor selectivity | mdpi.comacs.org |

Esterification Research (e.g., mono-, di-, tri-, tetra-esters)

Like other opioids with hydroxyl groups, oxymorphone can be acetylated and subjected to other esterification reactions. wikipedia.org Research into mono-, di-, tri-, and tetra-esters of oxymorphone was conducted in the 1930s, although these compounds are not currently used in medicine. wikipedia.org Esterification can be achieved by reacting the hydroxyl groups of the molecule with various acylating agents. google.com For example, coupling can be conducted using agents like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester formation. google.com This approach has been used to create hybrid opioid compounds linked by an ester bond. google.com Other esters, such as benzoyl, formyl, and cinnamoyl derivatives, could presumably be produced. wikipedia.orgwikipedia.org

Precursor Chemical Research and Regulation in Synthesis

The synthesis of semi-synthetic opioids like oxymorphone is dependent on the availability of specific precursor chemicals derived from opium poppies, namely thebaine and morphine. acs.org The control and regulation of these precursors, as well as the reagents used in the synthetic process, are critical for preventing diversion to illicit manufacturing. incb.orgfincen.gov Noroxymorphone is a key intermediate in the synthesis of important opioid antagonists and is itself a regulated substance in the United States. caymanchem.comgoogle.com

International and national bodies have established regulations for monitoring and controlling the trade of precursor chemicals. The United Nations Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 provides a framework for this control, listing chemicals in tables based on their importance in illicit drug manufacture. unodc.org National regulations, such as Canada's Precursor Control Regulations under the Controlled Drugs and Substances Act, schedule chemicals that can be used to produce controlled substances. gazette.gc.ca For example, chemicals like propionyl chloride and 4-piperidone, which are used in the synthesis of fentanyl and related compounds, are listed as Class A precursors. gazette.gc.ca While not all listed precursors are directly used for oxymorphone synthesis, the regulatory framework demonstrates the principle of controlling access to key chemical building blocks to combat the production of illicit synthetic opioids. fincen.govgazette.gc.ca

Molecular Pharmacology and Receptor Interaction Mechanisms of Oxymorphone Hydrochloride

Opioid Receptor Binding Kinetics and Affinity Profiling

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Oxymorphone hydrochloride demonstrates a high binding affinity and specificity for the mu-opioid receptor (MOR). nih.govoup.com Research has categorized oxymorphone among opioids with the highest affinity for the human MOR, with a Ki value of less than 1 nM. zenodo.org A comprehensive screening study determined the Ki value of oxymorphone at the MOR to be 0.25 nM. plos.org This high affinity underscores its potency as a MOR agonist. oup.commdpi.com Studies have shown that oxymorphone's binding affinity for the µ-opioid receptor is approximately 2.5 times greater than that of morphine. oup.com

Oxymorphone exhibits a significantly lower affinity for the kappa-opioid receptor (KOP) compared to the MOR and DOR. plos.org The reported Ki value for oxymorphone at the KOR is 330 nM. plos.org This indicates that oxymorphone has very little binding at the KOR, and it is considered to have no clinically significant effects at this receptor. oup.com This selectivity profile, with potent MOR agonism and minimal KOR interaction, is a key feature of its pharmacological character.

The receptor binding profile of oxymorphone is distinct when compared to other clinically relevant opioids such as morphine and hydromorphone. Oxymorphone and hydromorphone both show a higher binding affinity for the mu-opioid receptor than morphine. zenodo.orgplos.org In a standardized binding assay, oxymorphone was grouped with other high-affinity opioids with Ki values under 1 nM, while morphine fell into a category with Ki values between 1 and 100 nM. zenodo.org This higher affinity for the primary analgesic receptor is consistent with its high potency.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |

|---|---|---|---|

| Oxymorphone | 0.25 plos.org | 14 plos.org | 330 plos.org |

| Hydromorphone | 0.25 plos.org | 40 plos.org | 420 plos.org |

| Morphine | 1.3 plos.org | 200 plos.org | 300 plos.org |

Data is presented as the inhibitory constant (Ki) in nanomolars (nM). A lower Ki value indicates higher binding affinity. Data sourced from Olson et al. (2019).

Intracellular Signaling Pathway Investigations

As G protein-coupled receptors, opioid receptors translate the binding of an agonist like oxymorphone into an intracellular response primarily through the activation of heterotrimeric G proteins. plos.orgpnas.org The MOR, DOR, and KOR all belong to the GPCR family and primarily couple to inhibitory G proteins of the Gαi/o class. plos.orgjneurosci.org This activation leads to downstream effects, such as the inhibition of adenylyl cyclase activity. pnas.org

The ability of an agonist to activate G proteins can be quantified using functional assays like the [³⁵S]GTPγS binding assay. plos.orgplos.org This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, providing a direct measure of G protein coupling and thus receptor activation. nih.gov Such studies are used to determine the potency (EC50, the concentration required to produce 50% of the maximal effect) and efficacy (Emax, the maximum possible response) of an agonist. frontiersin.org

Research using [³⁵S]GTPγS binding assays in cell membranes expressing human opioid receptors has confirmed that oxymorphone is a potent and efficacious agonist at the mu-opioid receptor. plos.org In these functional assays, oxymorphone demonstrated a high efficacy (Emax) of 87% with a potency (EC50) of 21 nM at the MOR. plos.org For the delta- and kappa-opioid receptors, oxymorphone showed significantly lower efficacy, with Emax values of 20% and 15%, respectively, confirming its functional selectivity for the mu-opioid receptor. plos.org These findings at the molecular signaling level corroborate the binding affinity data, establishing oxymorphone as a potent activator of MOR-mediated G protein signaling pathways. plos.orgnih.gov

Table 2: Functional Activity of Oxymorphone at Opioid Receptors via [³⁵S]GTPγS Assay

| Receptor | Potency (EC50, nM) | Efficacy (Emax, %) |

|---|---|---|

| Mu-Opioid Receptor (MOR) | 21 plos.org | 87 plos.org |

| Delta-Opioid Receptor (DOR) | 100 plos.org | 20 plos.org |

| Kappa-Opioid Receptor (KOR) | 1400 plos.org | 15 plos.org |

Potency (EC50) is the concentration for 50% of maximal response. Efficacy (Emax) is the maximal stimulation relative to a standard full agonist. Data sourced from Olson et al. (2019).

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Buprenorphine |

| DAMGO ([D-Ala2,N-MePhe4,Gly-ol5]enkephalin) |

| Fentanyl |

| Hydromorphone |

| Morphine |

| Naloxone (B1662785) |

| Norbinaltorphimine (norBNI) |

| Oxycodone |

| Oxymorphone |

| This compound |

| PZM21 |

| U50,488 |

Adenylyl Cyclase Inhibition and Cyclic AMP Modulation Studies

A primary mechanism of action for mu-opioid receptor agonists like oxymorphone is the inhibition of adenylyl cyclase (AC). nih.govescholarship.org This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). frontiersin.org The activation of the mu-opioid receptor by an agonist leads to the engagement of inhibitory G proteins (Gαi/o), which in turn suppress the activity of adenylyl cyclase. escholarship.orgfrontiersin.org This results in a decrease in intracellular cAMP levels. escholarship.org

The reduction in cAMP has significant downstream consequences, most notably a decrease in the activity of protein kinase A (PKA). escholarship.org PKA is a cAMP-dependent enzyme that phosphorylates numerous intracellular proteins, thereby regulating their function. Opioid-induced inhibition of the adenylyl cyclase/cAMP/PKA pathway is a key mechanism for modulating neuronal excitability and is thought to contribute to the analgesic effects of opioids. nih.gov

Studies have shown that chronic exposure to opioids can lead to a compensatory upregulation of the adenylyl cyclase/cAMP pathway. jneurosci.org This adaptation is believed to play a role in the development of opioid tolerance and dependence. jneurosci.org

β-Arrestin Recruitment and Signaling Pathway Research

Upon agonist binding, G protein-coupled receptors (GPCRs) like the mu-opioid receptor are phosphorylated by GPCR kinases (GRKs). This phosphorylation promotes the binding of proteins called β-arrestins. nih.gov The recruitment of β-arrestin to the receptor can lead to several outcomes, including receptor desensitization, which is the attenuation of receptor signaling even in the presence of the agonist, and receptor internalization. nih.gov

Research has focused on the concept of "biased agonism," where certain ligands may preferentially activate G protein signaling over β-arrestin recruitment, or vice versa. nih.govannualreviews.org The hypothesis has been that agonists biased towards G protein signaling and away from β-arrestin recruitment might offer a better therapeutic profile, potentially with reduced side effects such as respiratory depression and tolerance. frontiersin.orgplos.org

Studies using fluorescent biosensors have allowed for the kinetic measurement of β-arrestin recruitment to the mu-opioid receptor. frontiersin.org For instance, research has shown that small molecule analgesics, including oxymorphone, act as partial agonists for β-arrestin recruitment. frontiersin.org

Relative Agonist Activity for β-Arrestin Recruitment

| Agonist | IRmax (%) |

|---|---|

| DAMGO | 100 |

| Met-enkephalin | 97 |

| Endomorphin-2 | 71 |

| Fentanyl | 46 |

| Hydromorphone | ~30 |

| Oxymorphone | ~22-46 |

| Morphine | ~22 |

| Buprenorphine | Not detectable |

G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Modulation

Activation of mu-opioid receptors leads to the modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. nih.gov These channels are effectors of Gi/o-coupled GPCRs. plos.org The activation of the mu-opioid receptor causes the dissociation of the G protein into its Gα and Gβγ subunits. The Gβγ subunits then directly bind to and activate GIRK channels. frontiersin.org

The opening of GIRK channels allows for the efflux of potassium ions from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less likely to fire an action potential, thus reducing neuronal excitability. frontiersin.org This mechanism is a significant contributor to the inhibitory effects of opioids on neuronal activity. nih.gov

Research has demonstrated that GIRK channels are expressed in regions of the brain involved in pain processing and that their activation contributes to the analgesic effects of opioids. plos.orgjneurosci.org Studies using selective GIRK channel activators have shown antinociceptive effects, further supporting the role of these channels in pain modulation. plos.org

Receptor Tyrosine Kinase (RTK) Crosstalk with Mu-Opioid Receptors

There is growing evidence of significant crosstalk between G protein-coupled receptors, like the mu-opioid receptor, and receptor tyrosine kinases (RTKs). frontiersin.orgnih.gov This interaction can be bidirectional, with each receptor type capable of modulating the signaling of the other. frontiersin.orgnih.gov

One proposed mechanism involves the transactivation of RTKs, such as the epidermal growth factor receptor (EGFR), following mu-opioid receptor stimulation. escholarship.orgmolbiolcell.org This can occur through the activation of matrix metalloproteinases, which cleave and release EGFR ligands, subsequently activating the receptor. escholarship.org

The signaling pathways downstream of RTK activation, such as the mitogen-activated protein kinase (MAPK) cascade, can then influence opioid receptor function and contribute to phenomena like opioid-induced hyperalgesia and tolerance. frontiersin.orgescholarship.org Understanding this crosstalk is crucial as it may offer novel therapeutic targets to uncouple the analgesic effects of opioids from their undesirable side effects. frontiersin.orgnih.gov

Mechanisms of Neuronal and Neurotransmitter Modulation

The interaction of oxymorphone with mu-opioid receptors leads to significant modulation of neuronal activity and neurotransmitter release, primarily through inhibitory mechanisms.

Inhibition of GABA Inhibitory Interneurons

A key mechanism by which opioids like oxymorphone produce their effects is through the inhibition of GABAergic interneurons. drugbank.com GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. nih.gov These interneurons typically exert an inhibitory influence on downstream neurons. drugbank.com

Oxymorphone, by binding to mu-opioid receptors located on these GABAergic interneurons, inhibits their activity. drugbank.com This can occur through mechanisms such as the activation of GIRK channels, leading to hyperpolarization, and the inhibition of neurotransmitter release. jneurosci.org This "disinhibition" effectively removes the brake on the downstream neuron, leading to its excitation. jneurosci.orgelifesciences.org For example, in the ventral tegmental area (VTA), a key region in the brain's reward circuitry, morphine inhibits GABA interneurons, which in turn leads to the excitation of dopamine (B1211576) neurons. elifesciences.org

N-type Voltage-Operated Calcium Channel Inhibition

Another critical mechanism of action for mu-opioid receptor agonists is the inhibition of N-type voltage-operated calcium channels (Cav2.2). nih.govopenneurologyjournal.com These channels are crucial for the release of neurotransmitters at presynaptic terminals. explorationpub.com

Activation of mu-opioid receptors by oxymorphone leads to the inhibition of N-type calcium channels, a process that involves a pertussis toxin-sensitive G protein. nih.gov This inhibition reduces the influx of calcium into the presynaptic terminal upon the arrival of an action potential. Since calcium influx is a critical step in triggering the fusion of synaptic vesicles with the presynaptic membrane, the inhibition of these channels leads to a decrease in the release of various neurotransmitters. explorationpub.com This includes the release of excitatory neurotransmitters involved in pain signaling. openneurologyjournal.commdpi.com

Summary of Molecular Interactions

| Molecular Target | Effect of Oxymorphone Binding | Functional Consequence |

|---|---|---|

| Adenylyl Cyclase | Inhibition | Decreased cAMP production |

| β-Arrestin | Partial Agonist Recruitment | Receptor desensitization and internalization |

| GIRK Channels | Activation | Neuronal hyperpolarization |

| Receptor Tyrosine Kinases | Transactivation | Modulation of downstream signaling (e.g., MAPK pathway) |

| GABA Interneurons | Inhibition | Disinhibition of downstream neurons |

| N-type Calcium Channels | Inhibition | Decreased neurotransmitter release |

Pre Clinical Pharmacokinetic and Metabolic Research of Oxymorphone Hydrochloride

Absorption and Distribution Studies in In Vitro and Animal Models

Pre-clinical investigations have established that oxymorphone is well-absorbed following administration. However, it undergoes significant first-pass metabolism in the liver, resulting in an oral bioavailability of approximately 10%. nih.govoup.com Despite this, the absorbed compound readily and rapidly enters the central nervous system due to its lipid-soluble nature. nih.gov

In terms of distribution, formal studies in various tissues have not been extensively detailed. fda.gov However, it is known that oxymorphone is not extensively bound to human plasma proteins, with a binding range of 10% to 12%. oup.comfda.gov The mean volume of distribution is approximately 3 L/kg. nih.govoup.com This low level of protein binding may be advantageous in certain clinical scenarios. oup.com Carcinogenicity studies in rats and mice, where oxymorphone hydrochloride was administered orally for two years, provided insights into its long-term distribution and effects, revealing no evidence of carcinogenic potential. oup.com

| Pharmacokinetic Parameter | Finding | Source |

|---|---|---|

| Oral Bioavailability | Approximately 10% due to extensive first-pass hepatic metabolism. | nih.govoup.com |

| Plasma Protein Binding | 10% to 12% | oup.comfda.gov |

| Volume of Distribution | Approximately 3 L/kg | nih.govoup.com |

Biotransformation Pathways in Non-Human Biological Systems

The metabolism of oxymorphone is a critical aspect of its preclinical characterization, primarily occurring in the liver. nih.govfda.gov The main routes of biotransformation involve Phase II glucuronidation and, to a lesser extent, hydroxylation. oup.commdpi.com

The principal metabolic pathway for oxymorphone is Phase II glucuronidation, a conjugation reaction with glucuronic acid. oup.comnih.gov This process is primarily mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). mdpi.comnih.gov The major metabolite formed through this pathway is oxymorphone-3-glucuronide. nih.govmdpi.com The formation of 6-glucuronide metabolites from oxymorphone is considered to be very limited because it requires a prior reduction of the 6-keto group, a process that does not occur to a significant extent. mdpi.com The analgesic activity of oxymorphone-3-glucuronide has not been definitively established. nih.govoup.com

A significant finding from preclinical research is that oxymorphone is not metabolized to any significant degree by the cytochrome P450 (CYP) enzyme system. oup.comoup.com This distinguishes it from many other opioids and has important implications for its potential for drug-drug interactions. oup.comnih.gov

In vitro studies have demonstrated that at therapeutically relevant concentrations, there is little to no biotransformation of oxymorphone by major CYP450 isoforms, including CYP2C9, CYP3A4, and CYP2D6. fda.govfda.gov This lack of involvement of the CYP pathway in its primary metabolism means that genetic variations in these enzymes, which can significantly impact the metabolism of other drugs, have little effect on oxymorphone's clearance. oup.com

Further in vitro investigations have explored the potential of oxymorphone to induce or inhibit CYP enzymes. Studies using human liver microsomes showed no inhibition of major CYP450 isoforms at concentrations up to 50 µM. fda.govfda.gov Inhibition of CYP3A4 was only observed at much higher, supra-pharmacologic concentrations (≥150 µM). fda.govfda.gov While incubation with human hepatocytes did show some increase in the activity of CYP2C9 and CYP3A4 isoforms, clinical drug interaction studies have confirmed that oxymorphone does not induce these enzymes in vivo. fda.govmass.gov Consequently, it is not expected to act as an inhibitor of any major CYP P450 enzymes in a clinical setting. fda.govfda.gov

| CYP450 Interaction | Finding | Source |

|---|---|---|

| Direct Metabolism | Negligible involvement of CYP2C9, CYP3A4, and CYP2D6. | fda.govfda.gov |

| Enzyme Inhibition | No inhibition of major CYP450 isoforms at therapeutic concentrations. Inhibition of CYP3A4 only at supra-pharmacologic concentrations. | fda.govfda.gov |

| Enzyme Induction | No clinically relevant induction of CYP2C9 or CYP3A4. | fda.govmass.gov |

Cytochrome P450 (CYP) Enzyme Metabolism Investigations

Excretion Patterns in Animal Models

Pre-clinical research utilizing animal models provides foundational knowledge regarding the elimination pathways of oxymorphone. Studies involving the administration of radiolabeled oxymorphone to animals have been instrumental in quantifying its excretion.

Following administration, the majority of oxymorphone-related substances are cleared from the body through both renal and fecal routes. In animal studies, approximately 90% of the total administered radioactive dose was recovered within a five-day period post-administration. fda.gov The recovered radioactivity was predominantly found in the urine and feces, indicating these are the primary routes of excretion for the parent compound and its metabolites. fda.gov While less than 1% of the dose is excreted as unchanged oxymorphone in the urine, a significant portion is eliminated as metabolites. fda.govmass.gov

| Parameter | Finding | Source |

|---|---|---|

| Total Recovery | Approximately 90% of administered radioactivity recovered within 5 days. | fda.gov |

| Primary Routes | Urine and feces are the main routes of elimination. | fda.gov |

Metabolite Characterization and Activity in Pre-clinical Models

Oxymorphone undergoes extensive metabolism, primarily in the liver, through processes of reduction and conjugation with glucuronic acid. fda.gov This biotransformation results in the formation of several metabolites. The two principal metabolites identified in pre-clinical and clinical studies are oxymorphone-3-glucuronide and 6-hydroxy-oxymorphone (6-OH-oxymorphone). fda.govoup.com Another significant metabolite formed via N-demethylation is noroxymorphone (B159341). caymanchem.comnih.gov Animal studies have been crucial in determining the pharmacological activity of these metabolites. For instance, 6-OH-oxymorphone has demonstrated analgesic bioactivity in animal models. fda.govmass.gov

Noroxymorphone as an Active Metabolite and Synthetic Precursor

Noroxymorphone is recognized as an active metabolite of oxymorphone, formed through N-demethylation, a reaction that can be catalyzed by cytochrome P450 enzymes. caymanchem.comnih.gov However, pre-clinical investigations in rats have suggested that its uptake into the brain is significantly lower compared to the parent drug, which may limit its contribution to central opioid effects. nih.gov

Beyond its role as a metabolite, noroxymorphone holds significant value as a pivotal synthetic intermediate in pharmaceutical chemistry. caymanchem.comacs.orgchemrxiv.org It is a key precursor for the semi-synthesis of important opioid receptor antagonists, including naloxone (B1662785) and naltrexone. caymanchem.comacs.orgchemrxiv.orgcdnsciencepub.com The synthesis of noroxymorphone itself is an area of active research, with various methods developed to produce it from naturally occurring opiates like thebaine and oripavine, often involving oxymorphone as an intermediate. acs.orgchemrxiv.org

| Role | Description | Source |

|---|---|---|

| Active Metabolite | Formed from the N-demethylation of oxymorphone. | caymanchem.comnih.gov |

| Synthetic Precursor | Key intermediate in the synthesis of antagonists like naloxone and naltrexone. | caymanchem.comacs.orgchemrxiv.orgcdnsciencepub.com |

Pharmacological Activity of Glucuronide Metabolites

The primary glucuronide metabolite of oxymorphone is oxymorphone-3-glucuronide. fda.govoup.com Despite being a major metabolite with plasma concentrations significantly higher than the parent compound, its pharmacological activity has not been definitively established in pre-clinical studies. fda.govoup.comoup.com This contrasts with the known activity of other metabolites. For example, the non-glucuronide metabolite, 6-OH-oxymorphone, has been shown in animal studies to possess analgesic effects similar to oxymorphone. oup.comoup.com

Researchers have noted parallels with morphine, where its 3-glucuronide metabolite (morphine-3-glucuronide) is devoid of meaningful analgesic activity and may exhibit neuroexcitatory properties. oup.comnih.gov However, it remains undetermined whether oxymorphone-3-glucuronide has similar or different pharmacological characteristics, and its potential activity or inactivity is an area requiring further investigation. oup.comoup.com

Pre Clinical Pharmacodynamic Investigations of Oxymorphone Hydrochloride

In Vitro Pharmacological Activity Assessments

Pre-clinical evaluation of oxymorphone hydrochloride has established its activity profile through various in vitro assessments, confirming its primary mechanism of action as a potent opioid receptor agonist.

Cell-Based Functional Assays

The functional activity of oxymorphone at the cellular level has been quantified using assays that measure receptor-mediated signaling. In Chinese Hamster Ovary (CHO) cells engineered to express the human mu-opioid (MOP) receptor, oxymorphone's potency was determined through a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins, a crucial step in opioid receptor signaling. Further characterization in CHO cells co-expressing the human MOP receptor and the Gαqi5 protein was conducted via calcium mobilization experiments. These studies demonstrate that oxymorphone is a potent agonist at the mu-opioid receptor.

Table 1: In Vitro Functional Activity of Oxymorphone at the Human Mu-Opioid Receptor

| Assay | Cell Line | Parameter | Value |

|---|---|---|---|

| [³⁵S]GTPγS Binding | CHO (human MOP receptor) | EC₅₀ | Data indicates high potency |

| Calcium Mobilization | CHO (human MOP receptor + Gαqi5) | EC₅₀ | Data indicates high potency |

Tissue Bioassays (e.g., guinea-pig ileum, mouse vas deferens)

Classical pharmacological preparations, such as the isolated guinea-pig ileum and the mouse vas deferens, are standard models for assessing the activity of opioid compounds. These tissues are innervated with opioid receptors, and the inhibition of electrically induced contractions serves as a measure of opioid agonist activity. The guinea-pig ileum is rich in mu-opioid receptors, while the mouse vas deferens contains a mixed population of mu-, delta-, and kappa-opioid receptors. Although these bioassays are routinely used to characterize opioids, specific IC₅₀ (half maximal inhibitory concentration) or pA₂ (a measure of antagonist affinity) values for this compound in these specific preparations were not available in the reviewed literature. The response in these tissues is used to determine a compound's potency and selectivity for different opioid receptor types.

In Vivo Studies in Animal Models

In vivo research in animal models provides critical information on the physiological effects of this compound, including its analgesic efficacy and impact on bodily functions.

Antinociception Efficacy Research in Rodent Models (e.g., acute thermal nociception)

The antinociceptive, or pain-relieving, effects of oxymorphone are robustly demonstrated in rodent models of acute pain. A standard method for assessing this is the warm-water tail-withdrawal assay, which measures the latency of an animal to withdraw its tail from a noxious thermal stimulus. In Sprague-Dawley rats, oxymorphone has been shown to produce a dose-dependent increase in tail-withdrawal latency, indicating a strong antinociceptive effect. The potency, measured as the ED₅₀ (the dose required to produce a maximal effect in 50% of the population), has been quantified in these models.

Other common models include the hot plate test and the tail flick test in mice, which also assess responses to thermal pain. While specific ED₅₀ values for oxymorphone in these mouse models were not identified in the reviewed literature, these tests are standard for evaluating the central analgesic activity of opioid compounds.

Table 2: Antinociceptive Potency (ED₅₀) of Oxymorphone in the Rat Warm-Water Tail-Withdrawal Assay

| Compound | Sex | ED₅₀ (mg/kg, s.c.) | 95% Confidence Interval |

|---|---|---|---|

| This compound | Male | 0.20 | 0.12 - 0.32 |

| Female | 0.17 | 0.11 - 0.27 |

Comparative Pharmacological Potency with Other Opioids in Animal Models

Studies directly comparing oxymorphone to other clinically relevant opioids in animal models have consistently demonstrated its high potency. When administered parenterally in acute antinociception models, oxymorphone is reported to be approximately 10 to 20 times more potent than morphine in rats. nih.gov The warm-water tail-withdrawal assay in Sprague-Dawley rats provides a quantitative comparison of the potency of several morphinan-related opioids.

Table 3: Comparative Antinociceptive Potency of Opioids in Male Sprague-Dawley Rats (Warm-Water Tail-Withdrawal Assay)

| Compound | ED₅₀ (mg/kg, s.c.) | Potency Relative to Morphine |

|---|---|---|

| Morphine | 2.6 | 1.0 |

| Oxymorphone | 0.20 | 13.0 |

| Hydromorphone | 0.43 | 6.0 |

| Hydrocodone | 1.0 | 2.6 |

| Oxycodone | 0.9 | 2.9 |

Impact on Gastrointestinal Motility in Animal Models

A well-characterized effect of opioid agonists is the inhibition of gastrointestinal motility. This is commonly studied in rodents using the charcoal meal test, where a non-absorbable marker (charcoal) is administered orally, and the distance it travels through the small intestine over a set period is measured. Opioids delay this transit in a dose-dependent manner. This method is a standard in vivo assay to quantify the constipating effects of opioid compounds. While oxymorphone is known to exert effects on the gastrointestinal tract, specific ID₅₀ (the dose that inhibits transit by 50%) values for this compound from the charcoal meal test in mice or rats were not found in the reviewed literature. However, the principal pharmacologic effects of oxymorphone on the gastrointestinal tract are well-established as a characteristic of mu-opioid receptor agonists.

Central Nervous System Pharmacological Effects (e.g., respiratory system, cough reflex, pupillary effects) in Animal Models

This compound, a potent semi-synthetic opioid agonist, exerts significant pharmacological effects on the central nervous system (CNS), which have been characterized in various animal models. Its actions are primarily mediated through interaction with opioid receptors in the brain and spinal cord.

Respiratory System Effects A hallmark effect of oxymorphone and other opioids is respiratory depression, which results from direct action on the respiratory centers in the brainstem. drugs.comdrugbank.com Preclinical studies in animal models have consistently demonstrated this effect. The mechanism involves a reduction in the responsiveness of these brainstem centers to increases in carbon dioxide tension and electrical stimulation. drugs.comdrugbank.com While specific animal studies detailing the dose-response of oxymorphone-induced respiratory depression are extensive in the literature for opioids as a class, they confirm this fundamental property. nih.govnih.gov Animal models are utilized to assess the potential for respiratory depression of new opioid compounds and to study interactions, for instance, how co-administration with benzodiazepines can exacerbate opioid-induced respiratory depression. nih.govresearchgate.net

Cough Reflex (Antitussive) Effects Oxymorphone exhibits notable antitussive, or cough-suppressing, properties. This effect is mediated by a direct action on the cough center located in the medulla oblongata of the brainstem. fda.gov Long-term preclinical studies in rats have identified pulmonary changes associated with the antitussive activity of oxymorphone. nih.govoup.combohrium.com The suppression of the cough reflex is a characteristic pharmacological effect of many opioids, and this activity is well-documented in various animal models designed to induce coughing. nih.gov Research suggests that the μ-opioid receptor is the primary target for the antitussive action of opioids. nih.gov

Pupillary Effects The effect of oxymorphone on the pupils is species-dependent, a known phenomenon for opioids. In humans, oxymorphone causes miosis (constriction of the pupils). drugs.com However, in preclinical studies involving rats and mice, findings indicate that oxymorphone can cause mydriasis, which is the dilation of the pupils. nih.govoup.com In carcinogenicity studies, ocular changes in rats were considered secondary to mydriasis and an inhibition of the blinking reflex. nih.govoup.combohrium.com In contrast, studies with morphine in cats also show mydriasis, which is attributed to the disruption of parasympathetic innervation of the iris via central opiate receptors. nih.gov This highlights the variability of pupillary responses to opioids across different animal species.

| Pharmacological Effect | Affected System/Reflex | Observation in Animal Models | Animal Species Noted |

|---|---|---|---|

| Respiratory Depression | Respiratory System | Reduced responsiveness of brainstem respiratory centers to CO2. | General (Rodents) nih.govnih.gov |

| Antitussive | Cough Reflex | Suppression of the cough reflex; pulmonary changes noted in long-term studies. nih.govoup.com | Rats nih.govoup.combohrium.com |

| Mydriasis | Pupillary Effects | Dilation of the pupils. nih.govoup.com | Rats, Mice nih.govoup.combohrium.com |

Receptor Bias and Differential Signaling Research in Pre-clinical Contexts

The pharmacological actions of this compound are mediated by its interaction with opioid receptors, primarily the mu-opioid peptide (MOP) receptor, a G protein-coupled receptor (GPCR). plos.org Preclinical research has increasingly focused on the concepts of receptor bias and differential signaling to better understand the therapeutic and adverse effects of opioids.

Mu-Opioid Receptor Agonism and Signaling Oxymorphone is a potent MOP receptor agonist. drugbank.complos.org In preclinical in vitro models using Chinese Hamster Ovary (CHO) cells expressing the human MOP receptor (hMOP), oxymorphone demonstrates high potency in stimulating G protein signaling, measured via [³⁵S]GTPγS binding assays. plos.org Its potency is comparable to or greater than other established MOP agonists. For instance, research on N-substituent variations of oxymorphone has shown that modifications can further enhance potency at the MOP receptor. The N-phenethyl analogue of oxymorphone was found to be a highly potent MOP agonist, roughly equivalent to oxymorphone in potency and efficacy in stimulating G protein signaling. plos.org

Receptor Bias and Differential Signaling The concept of "biased agonism" or "functional selectivity" posits that a ligand can preferentially activate one intracellular signaling pathway over another through the same receptor. mdpi.com For MOP receptors, the two major pathways are the G protein-dependent pathway, associated with analgesia, and the β-arrestin pathway, which has been linked to some adverse effects like respiratory depression and tolerance, although this linkage is still a subject of intense research and debate. mdpi.comnih.gov

The development of G protein-biased MOP agonists is a key strategy in modern analgesic research, with the goal of creating drugs with improved safety profiles. mdpi.comnih.gov While much of this research has focused on novel chemical entities like Oliceridine (TRV130) and PZM21, the principles are applied to understand the profiles of classical opioids as well. nih.gov Oxymorphone, as a morphinan-derived opioid, serves as an important reference compound in these preclinical studies. plos.org Research exploring the structure-activity relationships of oxymorphone derivatives aims to identify molecules that may exhibit biased signaling, potentially separating the desired analgesic effects from unwanted side effects. frontiersin.org The differential signaling profiles of various opioid ligands, including oxymorphone, are being investigated to understand how specific ligand-receptor interactions correlate with downstream cellular responses. elifesciences.org

| Parameter | Receptor Target | Preclinical Finding | Assay/Model System |

|---|---|---|---|

| Agonist Potency (EC50) | Human Mu-Opioid Receptor (hMOP) | High potency in stimulating G protein signaling. | [³⁵S]GTPγS binding in CHOhMOP cell membranes plos.org |

| Signaling Pathway | Mu-Opioid Receptor | Activates G protein-dependent signaling pathways. | In vitro cell-based assays plos.org |

| Receptor Bias | Mu-Opioid Receptor | Serves as a reference compound in studies of biased agonism, which aims to differentiate G protein signaling from β-arrestin recruitment. mdpi.comnih.gov | Comparative cellular and animal models mdpi.comnih.gov |

Analytical Chemistry Methodologies for Oxymorphone Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of oxymorphone hydrochloride, providing the necessary separation from metabolites, impurities, or other sample matrix components. encyclopedia.pub High-performance liquid chromatography (HPLC) is a widely utilized technique, often coupled with various detectors for quantification. encyclopedia.pub For instance, an HPLC method with ultraviolet (UV) detection at 210 nm has been described for the analysis of oxymorphone in solutions. nih.gov The United States Pharmacopeia (USP) outlines an HPLC method for this compound tablets using a 4.6-mm × 7.5-cm column with 3.5-µm L1 packing, a gradient mobile phase of sodium 1-heptanesulfonate in water and acetonitrile, and UV detection at 230 nm. uspnf.com

Gas chromatography/mass spectrometry (GC-MS) has also been applied for the simultaneous analysis of several opiates, including oxymorphone, in urine samples following derivatization. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of this compound in complex biological matrices. researchgate.net This technique offers high sensitivity and specificity, allowing for the determination of low concentrations of the analyte. rug.nlresearchgate.net

Several validated LC-MS/MS methods have been developed to quantify oxymorphone, often simultaneously with its parent compound oxycodone and other metabolites like noroxycodone and noroxymorphone (B159341). rug.nlnih.govbasinc.comnih.gov These methods are essential for pharmacokinetic and drug-drug interaction studies. rug.nlnih.gov Sample preparation typically involves protein precipitation or solid-phase extraction (SPE) to isolate the analytes from matrices such as human plasma, urine, rat plasma, and rat brain tissue. rug.nlnih.govnih.gov Detection is commonly performed using positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. rug.nlnih.gov For oxymorphone, a common transition monitored is m/z 302 to 284. nih.gov

The developed methods demonstrate good linearity over various concentration ranges and exhibit high accuracy and precision. rug.nlnih.govnih.gov For example, one method for human plasma showed linearity in the range of 0.1–5.0 μg/L for oxymorphone, with intra- and interday accuracy between 86.5–110.3% and precision (CV) of 1.7–9.3%. rug.nlnih.gov Another method for rat plasma was linear from 0.5-250 ng/mL with intra-day precision and accuracy better than 11.3% and ±14.9%, respectively. nih.gov

| Matrix | Column | Linear Range | Limit of Quantification (LOQ) | Sample Preparation | Reference |

|---|---|---|---|---|---|

| Human Plasma | Kinetix biphenyl (B1667301) (2.1 × 100 mm, 1.7 μm) | 0.1–5.0 μg/L | 0.1 μg/L | Protein Precipitation | rug.nlnih.gov |

| Rat Plasma | SB-CN | 0.5–250 ng/mL | 0.5 ng/mL | Protein Precipitation or Solid-Phase Extraction (SPE) | nih.gov |

| Rat Brain Tissue | SB-CN | 4–1000 ng/g | 4 ng/g | Solid-Phase Extraction (SPE) | nih.gov |

| Human Plasma & Urine | Not Specified | 0.2–250 ng/mL (Plasma) | 0.2 ng/mL (Plasma) | Liquid-Liquid Extraction | researchgate.netnih.gov |

| Neat Oral Fluid | Not Specified | 1.5–350 ng/mL | 1.5 ng/mL | Not Specified | oup.com |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. jchps.comtaylorandfrancis.com These methods provide detailed information about the molecule's structure, functional groups, and atomic connectivity. slideshare.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D-NMR (¹H and ¹³C) and 2D-NMR experiments are powerful tools for determining the complete chemical structure of a molecule. rsc.org While specific NMR data for this compound is not detailed in the provided context, reference spectra for oxymorphone are available, such as ¹³C NMR spectra. nih.gov NMR is a primary technique used in the characterization of reference standards to confirm their structure. purisys.com

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. jchps.comslideshare.net Full scan ESI mass spectra of oxymorphone have been obtained in analytical studies. researchgate.net GC-MS spectral data for oxymorphone is also referenced in databases. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. slideshare.net Fourier Transform Infrared (FTIR) spectra are available for oxymorphone, which can be used to confirm the presence of key functional groups like hydroxyls and ketones. nih.gov

Raman Spectroscopy : FT-Raman spectroscopy provides complementary vibrational information to IR spectroscopy and has also been used to characterize oxymorphone. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : As mentioned in the USP monograph, UV spectroscopy is used for the identification and assay of this compound. uspnf.com The UV absorption spectrum of an oxymorphone sample is compared with that of a reference standard, exhibiting maxima and minima at the same wavelengths for positive identification. uspnf.com

Electrochemical Detection Methods (e.g., using specialized electrodes)

Electrochemical sensors offer a rapid, inexpensive, and sensitive alternative for the detection of opioids. mmu.ac.ukmdpi.com Research into the electrochemical detection of oxycodone and its metabolites, including oxymorphone, has been conducted using specialized electrodes. nih.govacs.org

One study investigated the electrochemical behavior of oxymorphone using both plain and Nafion-coated single-walled carbon nanotube (SWCNT) electrodes. nih.govacs.org The Nafion coating was found to significantly affect the oxidation of the analyte. nih.govacs.org These electrodes were capable of detecting oxycodone in the presence of its metabolites, noroxycodone and oxymorphone, demonstrating the potential for selective detection. nih.govacs.org While the results for oxymorphone were considered tentative due to the purity of the sample used (77%), the study highlights the feasibility of developing electrochemical sensors for its detection. nih.govacs.org Further research has focused on developing electrochemical aptamer-based (E-AB) sensors for the rapid detection of various opioids, which could potentially be adapted for oxymorphone. ojp.gov

Reference Standard Development and Characterization

The availability of highly purified and well-characterized analytical reference standards is a prerequisite for accurate quantitative analysis, method validation, and stability studies. noramco.com The United States Food and Drug Administration (FDA) requires that reference standard materials be of the highest quality to ensure the identity, strength, and quality of pharmaceutical products. noramco.com

Pre Clinical Toxicology and Safety Assessment Research of Oxymorphone Hydrochloride

Carcinogenicity Studies in Rodents

Comprehensive long-term studies were conducted to evaluate the carcinogenic potential of oxymorphone hydrochloride following chronic oral administration to rats and mice. nih.govoup.com These studies were designed and conducted in consultation with the Food and Drug Administration (FDA) Executive Carcinogenicity Assessment Committee. oup.com

Long-Term Oral Administration Studies (e.g., 2-year studies in rats and mice)

Two-year carcinogenicity studies were performed on Crl:CD IGS BR (Sprague-Dawley) rats and CD-1 mice. nih.govoup.com In these studies, this compound was administered once daily via oral gavage. nih.govnih.govbohrium.com The study design, including the species, doses, and number of animals, is summarized below.

| Species | Sex | Group Size | Control Group Size | Doses Administered (mg/kg/day) | Duration |

| Rat (Crl:CD IGS BR) | Male | 65 | 100 | 2.5, 5, 10 | 2 years |

| Rat (Crl:CD IGS BR) | Female | 65 | 100 | 5, 10, 25 | 2 years |

| Mouse (CD-1) | Male | 65 | 100 | 10, 25, 75, 150 | 2 years |

| Mouse (CD-1) | Female | 65 | 100 | 10, 25, 75, 150 | 2 years |

Data sourced from Toxicological Sciences, 2007. nih.govnih.gov

In rats, survival was noted to be generally higher in the groups treated with oxymorphone compared to the control groups, a finding attributed to lower body weight gain. nih.govnih.gov In mice, survival was also higher than controls for females at all doses and for males at doses up to 25 mg/kg/day. nih.govnih.gov However, lower survival rates were observed in male mice at doses of 75 mg/kg/day and higher, which was linked to a high incidence of obstructive uropathy. nih.govnih.gov

Assessment of Neoplastic Lesions and Target Organ Toxicity

Throughout the 2-year studies, there was no evidence of an increase in any neoplastic lesions that could be attributed to oxymorphone administration in either rats or mice. nih.govnih.gov The plasma levels of oxymorphone achieved in these studies were significantly higher than those in human patients taking high therapeutic doses, with area under the curve (AUC) values up to 5.6 times higher in rats and 64 times higher in mice. nih.govoup.com

The assessment concluded that there was no target organ toxicity. nih.govnih.gov While some non-neoplastic findings were observed, they were considered to be associated with the pharmacological effects of oxymorphone rather than direct toxicity. nih.govnih.gov In rats, these included ocular and pulmonary changes secondary to mydriasis, inhibition of blinking, and antitussive activity. nih.govnih.gov In mice, particularly at higher doses, findings included dilation of the pelvis, ureters, and urinary bladder, which were considered secondary to urinary retention. nih.govnih.govfda.gov Based on these comprehensive assessments, oxymorphone is not considered to be carcinogenic in rats or mice under the conditions of these studies. nih.govoup.comnih.gov

Genotoxicity Research

This compound has been evaluated for its genotoxic potential through a series of in vitro and in vivo assays.

In Vitro and In Vivo Micronucleus Assays

This compound yielded positive results in in vivo micronucleus assays in both rats and mice. fda.gov An increased incidence of micronucleated polychromatic erythrocytes (MPCEs) was observed in Sprague-Dawley rats at oral doses of 20 mg/kg and higher, and in CD-1 mice at doses of 250 mg/kg and higher. oup.comfda.govoup.com

In contrast, the compound was negative in the in vitro bacterial reverse mutation assay (Ames test). fda.gov

| Assay | System | Result |

| Bacterial Reverse Mutation (Ames Test) | In Vitro | Negative |

| Micronucleus Assay | In Vivo (Rat) | Positive |

| Micronucleus Assay | In Vivo (Mouse) | Positive |

Data sourced from FDA documents and toxicological studies. oup.comfda.gov

Reproductive Toxicology Studies in Animal Models

The potential effects of this compound on reproductive function and developmental toxicity have been evaluated in a series of animal studies. These assessments, conducted in rats, rabbits, and hamsters, aimed to identify any adverse effects on fertility, embryonic and fetal development, and pre- and postnatal development.

In a study on fertility and early embryonic development in rats, oxymorphone was administered to males for 28 days before mating and throughout mating, while females were treated for 14 days prior to mating, during mating, and through gestation day 7. fda.gov The results indicated that the reproductive performance of both male and female rats was not altered under the tested conditions. fda.gov However, a slight but statistically significant increase in the mean estrus cycle length was observed in the high-dose female group. fda.gov Furthermore, the treatment had a significant impact on early embryonic development, with a 14% reduction in the mean number of viable embryos and implantation sites at the mid- and high-dose levels. fda.gov

Developmental toxicity studies were conducted in both rats and rabbits. fda.gov In rats, developmental toxicity was noted at mid- and high-dose groups, evidenced by decreased mean fetal body weights. fda.gov The no-observed-adverse-effect-level (NOAEL) for developmental toxicity in this model was established. fda.gov In the embryo-fetal development study in rabbits, females were treated from gestation day 7 through 20. fda.gov Dose-related clinical signs such as hypoactivity and decreased defecation were observed in the treated animals. fda.gov

In a pre- and postnatal development study, body weights in the first-generation (F1) offspring were significantly reduced during the post-weaning period at the highest dose tested. fda.gov Mean body weights were also reduced at the mid-dose level on several postnatal days. fda.gov However, there were no treatment-related effects of oxymorphone on behavioral evaluations, including acoustic startle, locomotor activity, and maze swimming trials. fda.gov The reproductive performance of the F1 generation was not affected by the original maternal treatment. fda.gov

A study conducted prior to the establishment of Good Laboratory Practices (GLP) reported that a single subcutaneous injection of this compound in hamsters on gestation day 8 resulted in malformations in the offspring. nih.gov This effect was observed at a dose that was also highly toxic to the pregnant hamsters, causing 83% maternal lethality. nih.gov

Table 1: Summary of Reproductive Toxicology Findings for this compound in Animal Models

| Study Type | Animal Model | Key Findings | Citations |

|---|---|---|---|

| Fertility and Early Embryonic Development | Rat | No alteration in male or female reproductive performance; Significant increase in mean estrus cycle length in high-dose females; 14% reduction in viable embryos and implantation sites at mid- and high-doses. | fda.gov |

| Embryo-Fetal Development | Rat | Decreased mean fetal body weights at mid- and high-doses. | fda.gov |

| Embryo-Fetal Development | Rabbit | Dose-related clinical signs (hypoactivity, decreased defecation) in pregnant females. | fda.gov |

| Pre- and Postnatal Development | Rat | Significantly reduced body weights in F1 offspring during the post-weaning period at mid- and high-doses; No effects on behavioral evaluations or F1 reproductive performance. | fda.gov |

| Teratogenicity | Hamster | Malformations reported in offspring following a single high dose that caused significant maternal lethality. | nih.gov |

Immunomodulatory Effects in In Vitro and Animal Models

Opioids as a class are known to interact with the immune system, and research has been conducted to understand the specific immunomodulatory profile of oxymorphone. frontiersin.orgohsu.edunih.gov These investigations involve both in vitro studies using isolated immune cells and in vivo studies in animal models to determine the compound's effect on immune function. nih.govnih.gov

The effects of opioids on the immune system can be complex, with some compounds causing immunosuppression while others may have less impact or even immunostimulatory effects. mdpi.com These effects can be mediated directly through opioid receptors expressed on immune cells or indirectly through the central nervous system. nih.gov

In a comparative in vitro study investigating the immunomodulatory effects of 24 structurally related 4,5-epoxymorphinan compounds, oxymorphone was found to produce an induction concentration-response curve on mouse splenocytes stimulated with concanavalin (B7782731) A. researchgate.net This suggests a stimulatory effect on lymphocyte proliferation under these specific experimental conditions. researchgate.net This contrasts with other opioids like oxycodone, which showed an inverted bell-shaped inhibitory curve, and morphine, which demonstrated an inverted bell-shaped curve with induction. researchgate.net

While direct in vivo studies detailing the immunomodulatory effects of this compound are not as extensively documented in the provided search results as those for other opioids like morphine or fentanyl, the in vitro findings provide key insights. nih.gov For context, studies on other opioids have shown effects such as impaired function of macrophages, natural killer (NK) cells, and T-cells. ohsu.edu For instance, morphine and oxycodone have been shown to impair splenocyte proliferation and NK cell activity in mice. ohsu.edu However, it is not correct to generalize immunosuppression as a common side effect of all opioid molecules, as different compounds exhibit distinct profiles. frontiersin.orgnih.gov The unique induction response observed with oxymorphone in vitro highlights the importance of evaluating each opioid individually. researchgate.net

Table 2: Summary of Immunomodulatory Research Findings

| Compound Name |

|---|

| Buprenorphine |

| Concanavalin A |

| Fentanyl |

| Hydromorphone |

| Morphine |

| Naloxone (B1662785) |

| Noroxycodone |

| Oxycodone |

| Oxymorphone |

Regulatory Science and Research Standards for Oxymorphone Hydrochloride

Controlled Substances Research Regulations and Compliance Frameworks

As a potent opioid analgesic, oxymorphone hydrochloride is classified as a controlled substance, subjecting its use in research to rigorous oversight by federal and state authorities. In the United States, the primary regulatory body is the Drug Enforcement Administration (DEA).

Oxymorphone is listed under Schedule II of the Controlled Substances Act (CSA). illinois.eduusdoj.gov Substances in this schedule are defined as having a high potential for abuse, a currently accepted medical use in treatment in the United States or a currently accepted medical use with severe restrictions, and the abuse of which may lead to severe psychological or physical dependence. illinois.edunih.gov

The regulatory framework for conducting research with Schedule II substances like this compound involves several key compliance areas:

Researcher Registration: Any individual intending to conduct research with a Schedule I or II controlled substance must register with the DEA by submitting DEA Form 225. usdoj.govusf.edu A separate registration is required for research with Schedule I drugs versus Schedule II-V drugs. usdoj.govunthsc.edu This registration is location-specific, meaning each research site must be separately registered. usdoj.gov

State Licensing: Before applying for federal registration, researchers are typically required to obtain a state-level controlled substance license. illinois.edu

Record-Keeping: The DEA mandates meticulous record-keeping for all transactions involving controlled substances, including their acquisition, use, and disposal. usf.edu These records must be maintained for at least two years and be available for inspection. unthsc.edu For the transfer of Schedule I and II substances between registrants, a specific DEA Form 222 is required. illinois.eduecfr.gov

Security: Due to the high potential for abuse, stringent security measures are required for storing Schedule II substances. These regulations stipulate that the substances must be stored in a securely locked, substantially constructed cabinet or safe. usf.edu Access to these storage areas must be strictly limited to authorized personnel. usf.edu

Disposal: The disposal of controlled substances must render them non-retrievable. illinois.edu This can be accomplished using commercial disposal products or through a "reverse distributor," a DEA-registered entity that handles the disposal of controlled substances. unthsc.edu A DEA Form 41 must be used to document the destruction of controlled substances. illinois.edu

Failure to comply with these regulations can lead to severe consequences, including the termination of research, disciplinary action, and legal penalties. illinois.edu

Good Laboratory Practice (GLP) Adherence in Pre-clinical Studies

Preclinical safety studies intended to support regulatory submissions for drugs like this compound must be conducted in accordance with the principles of Good Laboratory Practice (GLP). fda.govresearchgate.net In the United States, the Food and Drug Administration (FDA) mandates GLP for nonclinical laboratory studies under 21 CFR Part 58. labmanager.com The primary purpose of GLP is to ensure the quality, integrity, and reliability of nonclinical safety data. allucent.comgmpsop.comfda.gov

The GLP framework was established in the 1970s in response to findings of poor-quality and fraudulent data in nonclinical toxicology studies. allucent.comscielo.br These regulations provide a standardized system for the planning, performance, monitoring, recording, reporting, and archiving of studies. scielo.breuropa.eu Adherence to GLP ensures that the data generated are reliable, repeatable, auditable, and can be used for risk assessment by regulatory authorities worldwide. researchgate.netscielo.br

Key components of GLP regulations include:

| GLP Component | Description |

| Organization and Personnel | Requires a sufficient number of qualified personnel with documented training and clear roles and responsibilities, including a Study Director and a Quality Assurance Unit (QAU). labmanager.comgmpsop.com |

| Facilities | Mandates that testing facilities be of suitable size, construction, and design to facilitate the proper conduct of studies. This includes adequate separation of different activities to prevent interference. labmanager.com |